molecular formula C14H20N4O4 B613246 N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride CAS No. 50931-35-6

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride

Cat. No. B613246
CAS RN: 50931-35-6
M. Wt: 308.34
InChI Key:
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Description

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (NAALPNH) is an important synthetic compound used in a variety of scientific and medical research applications. It is an acetylated form of the amino acid lysine, which is one of the essential amino acids found in proteins. The hydrochloride salt of this compound is a white, crystalline powder that is soluble in water and other polar solvents. It is a widely used reagent and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Amidase Activity in Urokinase

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (ALNA) has been studied for its role in amidase activity of urokinase. ALNA, a model of the natural urokinase substrate plasminogen, is utilized for spectro-photometric analysis in urokinase assays, offering higher sensitivity compared to other substrates (Petkov, Christova, & Karadjova, 1973).

Chromogenic Substrates for Trypsin

ALNA has been synthesized and analyzed as a substrate for trypsin, a type of protease. Its hydrolysis, producing the yellow compound p-nitroaniline, allows for colorimetric procedures to measure enzymatic activity (Erlanger, Kokowsky, & Cohen, 1961).

Synthesis of Novel Plasmin Substrates

ALNA has facilitated the development of novel plasmin substrates. Its mild synthesis conditions and utility in creating sensitive substrates for plasmin highlight its significance in biochemical research (Wijkmans, Nagel, & Bloemhoff, 1996).

Absorption and Hydrolysis Studies

Studies on the intestinal absorption of amino acid derivatives have utilized ALNA. These investigations provide insights into the structural requirements for membrane hydrolysis and peptidase activity in the intestinal tract (Amidon, Chang, Fleisher, & Allen, 1982).

Antifibrinolytic Activities

ALNA has been studied for its antifibrinolytic activities, particularly its interaction with plasmin and its role in inhibiting the active site of plasmin. Such studies are crucial for understanding the mechanisms of antifibrinolytics and their potential therapeutic applications (Anonick, Vasudevan, & Gonias, 1992).

Papain-Catalyzed Hydrolysis

The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (a related compound to ALNA) and its hydrolysis by papain, a proteolytic enzyme, have been explored to understand the pH-dependence and kinetics of enzyme-substrate interactions (Mackenzie, Malthouse, & Scott, 1985).

Subtilisin and Alpha-Chymotrypsin Catalyzed Peptide Synthesis

ALNA plays a role in the synthesis of peptides catalyzed by enzymes like subtilisin and alpha-chymotrypsin. This research provides insights into the efficiency and specificity of these enzymes in peptide bond formation (Stepanov, Terent’eva, Voyushina, & Gololobov, 1995).

Primary and Secondary Structure Investigations

Research on the primary and secondary structure of proteins like ubiquitin has utilized ALNA in studying N epsilon-acetylation, revealing insights into protein conformation and stability (Zhu et al., 1986).

Mechanism of Action

Target of Action

N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .

Biochemical Pathways

It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.

Result of Action

The primary result of the action of this compound is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.

properties

IUPAC Name

(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMQBHVCNLUPQM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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